p-Phenoxystyrene
Overview
Description
P-Phenoxystyrene, also known as Benzene, 1-ethenyl-4-phenoxy-, is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.2445 .
Synthesis Analysis
Homologs of this compound that had not been described in the literature have been synthesized. These include Β-methyl-p-phenoxystyrene, Β-ethyl-p-phenoxystyrene, Β,Β-dimethyl-p-phenoxystyrene, α-methyl-p-phenoxystyrene, and α,Β-dimethyl-p-phenoxy styrene .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The conditions for the dimerization of this compound and its homologs in acetic acid and aqueous solutions of sulfuric acid were investigated . The structures of the dimers synthesized were studied by spectroscopic and chemical methods .Scientific Research Applications
Lithography Applications
p-Phenoxystyrene derivatives, particularly poly(4-hydroxystyrene) (PHS), have significant applications in the field of lithography. PHS has been extensively used as a backbone polymer in lithography, showing promise for extreme-ultraviolet or electron beam lithography. This is due to the dynamics of PHS radical cations generated upon exposure to electron beams, which were investigated to control reactions in resist materials. Such studies are crucial for enhancing the precision of integrated circuits at the molecular level (Okamoto et al., 2008), (Okamoto et al., 2008).
Electronic Structure Analysis
Resonant Auger spectroscopy has been utilized to study the electronic structure of PHS, which shares similarities with phenol. This research aids in understanding the molecular orbitals and electronic states, which are pivotal for applications involving electronic materials (Gallet et al., 2002).
Photopatterning and Film Development
The formation of phenoxynorbornane pendant groups through the hydroalkoxylation of poly(hydroxystyrene) is another significant application. This process is used to create negative tone photopatternable compositions, which are invaluable in developing films for various technological applications (Cyrus et al., 2019).
Copolymer Synthesis and Applications
Amphiphilic block−graft copolymers like polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide) have been synthesized, demonstrating applications in fields like drug delivery and nanotechnology. These materials exhibit unique behaviors in solution, which are critical for their practical applications (Zhao et al., 2009).
Proton Dynamics in Extreme Ultraviolet and Electron Beam Resist
The deprotonation mechanism of PHS intermediates in extreme ultraviolet and electron beam lithography has been a subject of study. Understanding this mechanism is vital for the development of advanced resist materials in lithography (Okamoto et al., 2013).
Functional Polystyrene Derivatives
Research into functional polystyrene derivatives has shown their impact on the miscibility and secondary structures of polypeptides, with implications for biotechnology and material science (Kuo & Chen, 2012).
Mechanism of Action
Target of Action
The primary target of 1-phenoxy-4-vinylbenzene is the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
1-Phenoxy-4-vinylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-phenoxy-4-vinylbenzene is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Pharmacokinetics
The ADME properties of 1-phenoxy-4-vinylbenzene are as follows :
- High gastrointestinal absorption . It is BBB permeant, meaning it can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, but it is an inhibitor for several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . Information on the excretion of 1-phenoxy-4-vinylbenzene is not readily available.
Result of Action
The molecular effect of 1-phenoxy-4-vinylbenzene’s action is the formation of a substituted benzene ring
Safety and Hazards
When handling p-Phenoxystyrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1-ethenyl-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPGUKSBAXNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198000 | |
Record name | p-Phenoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4973-29-9 | |
Record name | 4-Phenoxystyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4973-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4973-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Phenoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenoxystyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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